1-Oxaspiro[2.5]octane is a bicyclic organic compound characterized by a spiro structure that incorporates an oxygen atom within its framework. Its molecular formula is , and it has a molecular weight of approximately 112.17 g/mol. The compound features a cyclohexane ring fused to an epoxide, which contributes to its unique chemical properties and reactivity. The presence of the spirocyclic structure allows for various stereochemical configurations, influencing both its physical properties and biological activities.
These reactions highlight the compound's versatility in organic synthesis and its potential for further modification.
1-Oxaspiro[2.5]octane exhibits notable biological activities, particularly in enzymatic interactions. It has been shown to target yeast epoxide hydrolase from Rhodotorula glutinis, facilitating the detoxification of spiroepoxides. The compound's structural features enable it to interact with various enzymes and proteins, affecting cellular processes like gene expression and signaling pathways. Its biochemical properties suggest potential applications in pharmacology and biochemistry.
The synthesis of 1-oxaspiro[2.5]octane typically involves cyclization reactions of appropriate precursors. Common methods include:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity.
1-Oxaspiro[2.5]octane and its derivatives find applications in various fields:
Research on 1-oxaspiro[2.5]octane has focused on its interactions with biomolecules:
These interaction studies highlight the compound's significance in biochemical research and applications.
Several compounds share structural similarities with 1-oxaspiro[2.5]octane, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
1-Oxaspiro[2.5]octane | Spirocyclic structure with an oxygen | Versatile reactivity; biological activity |
6-Methyl-1-oxaspiro[2.5]octane | Methyl group substitution | Enhanced interaction with specific enzymes |
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane | Multiple methyl substitutions | High stability; used as a fragrance intermediate |
1-Oxaspiro[3.3]nonane | Different spirocyclic arrangement | Distinct reactivity profile compared to 2.5 variant |
The uniqueness of 1-oxaspiro[2.5]octane lies in its specific structural configuration that allows for diverse
1-Oxaspiro[2.5]octane represents a unique class of spirocyclic compounds characterized by a three-membered epoxide ring fused to a six-membered cyclohexane ring through a common spiro carbon atom [1]. The molecular formula C7H12O and molecular weight of 112.17 grams per mole define this compound's fundamental structural parameters [1]. The spirocyclic framework creates a rigid three-dimensional architecture that significantly influences the conformational behavior and chemical reactivity of the molecule [7].
The conformational equilibria in 1-oxaspiro[2.5]octane systems are primarily governed by the chair-boat interconversion of the cyclohexane moiety, while the epoxide ring maintains its rigid three-membered structure [33]. Comprehensive molecular dynamics simulations have revealed that eight distinct conformers exist for 1-oxaspiro[2.5]octane, with two chair-like conformers predominating at room temperature [33] [34]. The conformational analysis demonstrates that chair-like conformers with the epoxide ring oxygen atom in the pseudo-axial position exhibit reduced strain energy compared to those with pseudo-equatorial oxygen positioning [33].
The preferred conformations are characterized by specific dihedral angles and coupling constants that reflect the underlying structural constraints [7]. The axial-axial vicinal coupling constants typically range from 11.9 to 13.8 hertz, while equatorial-equatorial couplings fall between 2.7 and 3.4 hertz [7]. These values correspond to dihedral angles of approximately 160-180 degrees for axial-axial interactions and 53-62 degrees for equatorial-equatorial arrangements [7].
Ring inversion frequencies in unsubstituted 1-oxaspiro[2.5]octane systems can be slow enough to be detected on the nuclear magnetic resonance timescale at 300 megahertz, resulting in the observation of distinct conformer populations [7]. The equilibrium between conformers is temperature-dependent, with chair-like conformations strongly favored due to the minimization of torsional strain and steric interactions [33].
Substituent effects on 1-oxaspiro[2.5]octane systems profoundly influence both ring strain and overall molecular stability through steric, electronic, and conformational mechanisms [7] [8]. The introduction of methyl substituents at various positions on the cyclohexane ring creates distinct patterns of conformational preference and strain energy distribution [7] [33].
When methyl groups are positioned at the 6-position of the cyclohexane ring, they preferentially adopt equatorial orientations to minimize 1,3-diaxial interactions [7] [33]. This conformational preference is reflected in the nuclear magnetic resonance coupling constants, where the three-bond coupling between the methyl-bearing carbon and adjacent protons follows predictable Karplus relationships [7]. For 2-methylcyclohexanone derivatives, the anti to syn isomeric ratios typically reach 10:1, demonstrating the strong thermodynamic preference for configurations that minimize steric strain [7].
The magnitude of substituent effects varies significantly depending on the electronic nature of the functional group [7]. Aromatic substituents attached to the epoxide carbon create distinct anisotropic effects that are transmitted through the spirocyclic framework [7]. These effects manifest as characteristic upfield or downfield shifts in the nuclear magnetic resonance spectra of protons positioned at specific distances and orientations relative to the aromatic ring [7].
Ring strain energy calculations reveal that excess strain energy values for spirocyclic systems are not simply additive combinations of individual ring strains [8]. The spiro junction creates additional destabilization that varies with ring size and substitution pattern [8]. For three-membered ring systems like 1-oxaspiro[2.5]octane, the excess strain energy can reach 8.6 kilocalories per mole per spiro atom, significantly higher than larger spirocyclic analogs [8].
Electronic effects of substituents also play crucial roles in determining stability patterns [10]. Electron-withdrawing groups such as nitrile functionalities can stabilize the spirocyclic framework through inductive effects, while electron-donating alkyl groups may increase electron density at the spiro carbon, affecting reactivity and conformational preferences .
Nuclear magnetic resonance spectroscopy serves as the primary experimental technique for stereochemical assignment and conformational analysis of 1-oxaspiro[2.5]octane derivatives [7] [22]. The characteristic coupling constant patterns and chemical shift distributions provide definitive structural information that enables unambiguous assignment of relative configurations [7].
The three-bond proton-proton coupling constants in the cyclohexane portion of 1-oxaspiro[2.5]octane systems follow well-established Karplus relationships [7]. Large coupling constants of 11.9 to 13.8 hertz between axial protons on adjacent carbons confirm anti-periplanar arrangements with dihedral angles near 180 degrees [7]. Conversely, smaller coupling constants of 2.7 to 4.5 hertz between equatorial protons or axial-equatorial pairs reflect gauche relationships with dihedral angles of 53 to 62 degrees [7].
Carbon-13 nuclear magnetic resonance chemical shifts provide complementary structural information, particularly for distinguishing between stereoisomers [7]. The spiro carbon typically resonates between 64 and 65 parts per million for oxirane systems, while the adjacent carbons show characteristic patterns depending on substituent orientation [7]. Syn and anti relationships between substituents create predictable chemical shift differences that enable stereochemical assignment [7].
Advanced nuclear magnetic resonance techniques including two-dimensional correlation spectroscopy and heteronuclear correlation experiments facilitate complete spectral assignment [7]. The COSY and HETCOR pulse sequences establish connectivity patterns that confirm structural assignments and distinguish between overlapping resonances [7]. Selective decoupling experiments provide precise coupling constant measurements that are essential for conformational analysis [24].
The DP4+ probability method represents a significant advancement in computational-assisted stereochemical assignment [31] [37]. This approach combines experimental nuclear magnetic resonance data with high-level quantum chemical calculations of chemical shifts to provide statistical confidence levels for structural assignments [31] [37]. The method has demonstrated particular utility for challenging spirocyclic systems where traditional nuclear magnetic resonance approaches may be ambiguous [31].
Nitrogen-15 nuclear magnetic resonance spectroscopy of related azaspiro compounds provides additional structural insights [7]. Chemical shifts ranging from -210 to -218 parts per million are characteristic of oxaziridine nitrogen atoms, while coupling constants to adjacent protons confirm stereochemical relationships [7].
Comparative analysis of 1-oxaspiro[2.5]octane with related spirocyclic systems reveals systematic trends in structural properties, conformational behavior, and chemical reactivity [5] [8]. The spiro[2.2]pentane framework represents the most strained analog, with ring strain energies exceeding those of 1-oxaspiro[2.5]octane by approximately 15 kilocalories per mole [5] [8].
Oxaspiro[2.3]hexane systems exhibit intermediate strain levels between spiro[2.2]pentanes and spiro[2.5]octanes [5]. The four-membered ring in these compounds introduces additional conformational complexity while maintaining high reactivity toward nucleophilic ring-opening reactions [5]. The predominant reactivity mode involves Lewis acid-promoted rearrangement through stabilized carbocation intermediates [5].
Larger spirocyclic analogs such as 1-oxaspiro[4.5]decane systems demonstrate significantly reduced ring strain and enhanced conformational flexibility [29]. These compounds adopt chair-chair conformations for both ring components, resulting in lower overall strain energies and altered reactivity patterns [29]. The increased ring size permits additional substitution patterns and stereochemical diversity [29].
The comparison with nitrogen-containing spirocycles reveals important electronic effects [7]. 1-Oxa-2-azaspiro[2.5]octane derivatives show spiro carbon chemical shifts that are 21.5 parts per million downfield from their oxygen-only analogs, reflecting the different electronic properties of nitrogen versus oxygen [7]. Aromatic nitrogen substituents create additional anisotropic effects that influence the entire molecular framework [7].
Substituent effects follow predictable patterns across the spirocyclic series [7] [10]. Electron-withdrawing groups consistently stabilize the spirocyclic framework through inductive effects, while bulky substituents prefer equatorial orientations to minimize steric interactions [7] [10]. The magnitude of these effects correlates with ring size, with smaller rings showing greater sensitivity to substitution [8].
Ring strain energy data across the spirocyclic series demonstrate that excess strain contributions are largest for the smallest ring systems [8]. The spiro[2.5] framework of 1-oxaspiro[2.5]octane represents an optimal balance between strain energy and structural accessibility, making these compounds valuable synthetic intermediates [5] [8].
Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Substituent Position | Conformational Preference |
---|---|---|---|---|---|
1-Oxaspiro[2.5]octane | C7H12O | 112.17 | Spiro[2.5] with epoxide | None | Chair-like (cyclohexane moiety) |
Oxaspiro[2.2]pentane | C4H6O | 70.09 | Spiro[2.2] with epoxide | None | High ring strain |
Oxaspiro[2.3]hexane | C5H8O | 84.12 | Spiro[2.3] with epoxide | None | Moderate ring strain |
6-Methyl-1-oxaspiro[2.5]octane | C8H14O | 126.20 | Methyl-substituted spiro[2.5] | 6-methyl | Chair-like with equatorial preference |
Coupling Type | Coupling Constant (Hz) cis | Coupling Constant (Hz) trans | Dihedral Angle (°) cis | Dihedral Angle (°) trans |
---|---|---|---|---|
3JH4ax,H5ax | 13.0 | 13.0 | 160 | 160 |
3JH4ax,H5eq | 4.4 | 4.4 | 53 | 53 |
3JH5ax,H6ax | 12.0 | 11.9 | 170 | 169 |
3JH6ax,H7ax | 13.0 | 13.0 | 180 | 180 |
3JH7ax,H8ax | 13.8 | 13.0 | 166 | 160 |
Carbon Position | 1d trans (ppm) | 1d cis (ppm) | 1e trans (ppm) | 1e cis (ppm) |
---|---|---|---|---|
C3 (spiro) | 64.85 | 64.38 | 64.95 | 64.40 |
C4 | 35.20 | 34.53 | 35.71 | 35.29 |
C5 | 34.52 | 32.63 | 27.10 | 25.17 |
C6 | 31.78 | 31.97 | 47.25 | 47.87 |
C7 | 33.35 | 32.41 | 25.88 | 25.03 |
C8 | 27.89 | 27.73 | 28.38 | 28.52 |
Flammable;Irritant